Aptab

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

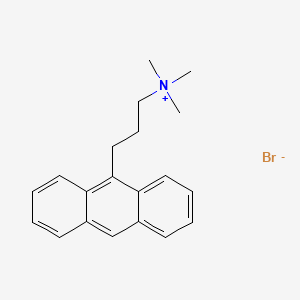

Molecular Formula |

C20H24BrN |

|---|---|

Molecular Weight |

358.3 g/mol |

IUPAC Name |

3-anthracen-9-ylpropyl(trimethyl)azanium bromide |

InChI |

InChI=1S/C20H24N.BrH/c1-21(2,3)14-8-13-20-18-11-6-4-9-16(18)15-17-10-5-7-12-19(17)20;/h4-7,9-12,15H,8,13-14H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

QTMSFTSLWQZCOC-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCCC1=C2C=CC=CC2=CC3=CC=CC=C31.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

Decoding the Signal: A Technical Guide to Aptamer-Based Fluorescence Quenching

For Researchers, Scientists, and Drug Development Professionals

Aptamer-based biosensors represent a sophisticated and highly adaptable platform for the detection of a wide array of analytes, from small molecules to whole cells. Among the various signal transduction methods, fluorescence quenching stands out for its sensitivity, simplicity, and suitability for real-time analysis. This guide provides an in-depth exploration of the core mechanisms, design strategies, and practical applications of aptamer fluorescence quenching.

Core Mechanisms of Fluorescence Quenching

Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance. In the context of aptasensors, this process is meticulously controlled by the interaction between the aptamer, its target, and strategically placed fluorophores and quenchers. The primary mechanisms governing this phenomenon are Förster Resonance Energy Transfer (FRET), Photoinduced Electron Transfer (PET), and to a lesser extent, collisional quenching.

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two light-sensitive molecules—a donor fluorophore and an acceptor chromophore (quencher).[1] The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over a 1-10 nanometer range.[2] This "molecular ruler" characteristic is the cornerstone of many aptasensor designs. For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.[3]

Photoinduced Electron Transfer (PET) involves the transfer of an electron from a donor to an acceptor molecule. In aptasensors, this can occur when a fluorophore (the donor) in its excited state is in close proximity to a quencher (the acceptor), leading to a non-radiative decay pathway that quenches fluorescence.

A critical component in many modern aptasensors is Graphene Oxide (GO) , which serves as an outstanding quencher for a wide range of fluorophores.[4][5] GO can adsorb fluorescently-labeled, single-stranded DNA aptamers via π–π stacking interactions, bringing the fluorophore into close proximity and effectively quenching its signal through FRET.

Design Strategies: Signal-Off vs. Signal-On

The interplay between the aptamer's conformational state and the quenching mechanism allows for two primary sensor design strategies: "signal-off" and "signal-on".

Signal-Off Aptasensors

In a signal-off configuration, the sensor is initially fluorescent. The binding of the target molecule induces a conformational change in the aptamer that brings the fluorophore and quencher closer together, leading to a decrease or "turning off" of the fluorescence signal. This design is often straightforward to implement. For instance, an aptamer can be designed with a three-way junction structure where a fluorophore and quencher are attached to separate stems. In the absence of the target, the structure is flexible and the pair is distant. Upon target binding, the aptamer folds into a rigid, closed conformation, forcing the fluorophore and quencher into proximity and causing quenching.

Signal-On Aptasensors

Conversely, signal-on sensors are designed to be in a quenched state initially, with fluorescence "turning on" in the presence of the target. This approach is often preferred as it can provide higher sensitivity against a low-background signal.

A common signal-on strategy involves a molecular beacon or hairpin structure. The aptamer is synthesized with a stem-loop structure, where a fluorophore is on one end and a quencher on the other. In the absence of the target, the stem keeps the fluorophore-quencher pair in close proximity, resulting in an "off" state. Target binding disrupts this hairpin, causing a conformational change that separates the fluorophore and quencher, thereby restoring fluorescence.

Another powerful signal-on method uses Graphene Oxide (GO). A fluorophore-labeled aptamer is adsorbed onto the GO surface, quenching its fluorescence. When the target is introduced, the aptamer preferentially binds to it, causing the aptamer-target complex to detach from the GO surface. This release separates the fluorophore from the quencher (GO), leading to a recovery of the fluorescence signal.

Quantitative Data Summary

The performance of aptamer-based fluorescent sensors is evaluated by several key parameters, including the limit of detection (LOD), dynamic range, and specificity. The table below summarizes quantitative data from various published aptasensors, showcasing the versatility and sensitivity of this technology.

| Target Analyte | Aptamer Type | Fluorophore-Quencher System | Detection Principle | Limit of Detection (LOD) | Reference |

| Thrombin | DNA | Fluorescein-Dabcyl | Signal-On (Hairpin) | 112 pM | |

| Lead (Pb²⁺) | DNA | g-CNNs - AuNPs | Signal-Off-On (FRET) | 0.8 µg/mL | |

| Adenosine Triphosphate (ATP) | DNA | FAM - Graphene Oxide (GO) | Signal-On (Displacement) | 33.85 nM | |

| Aflatoxin B1 (AFB1) | DNA | FAM - RTQ1 | Signal-On (FRET/Displacement) | 0.2 ng/mL | |

| Lysozyme | DNA | Cy3 - Cy5 | Signal-On (FRET) | 30 nM | |

| Bisphenol A (BPA) | DNA | Berberine (probe) | Signal-On | 32 nM | |

| Metastatic Colorectal Cancer Cells | DNA | FAM - Graphene Oxide (GO) | Signal-On (Displacement) | 10 cells/mL |

Experimental Protocols

A generalized protocol for analyzing target concentration using a "signal-on" FRET-based aptasensor is provided below. This protocol should be optimized for specific aptamer-target pairs.

Materials and Reagents

-

Aptamer: Dual-labeled with a fluorophore (e.g., FAM, Cy3) at one terminus and a quencher (e.g., DABCYL, BHQ1) at the other.

-

Binding Buffer: A buffer that maintains the optimal folding and binding activity of the aptamer (e.g., Tris-HCl, PBS with MgCl₂).

-

Target Molecule: A series of known concentrations for creating a standard curve, and the unknown samples.

-

Instrumentation: A fluorescence spectrophotometer or plate reader.

-

Consumables: Nuclease-free water, microcentrifuge tubes, 96-well plates (black, for fluorescence).

Experimental Workflow

Detailed Methodology

-

Aptamer Preparation: Reconstitute the lyophilized dual-labeled aptamer in nuclease-free water to a stock concentration (e.g., 100 µM). Before the experiment, dilute the aptamer stock solution to the desired working concentration (e.g., 100 nM) using the binding buffer. To ensure proper folding, the aptamer solution is often heated to 95°C for 5 minutes and then allowed to cool slowly to room temperature.

-

Standard Curve Preparation: Prepare a series of standard solutions of the target molecule in the binding buffer. The concentration range should span the expected detection limit of the assay.

-

Binding Reaction:

-

Pipette the working solution of the aptamer into the wells of a black 96-well plate.

-

Add equal volumes of the different target concentrations (or unknown sample) to the wells. Include a "zero target" control containing only the binding buffer.

-

Mix gently by pipetting or using a plate shaker.

-

-

Incubation: Incubate the plate at a constant, optimized temperature (e.g., 37°C) for a predetermined amount of time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium. The incubation should be performed in the dark to prevent photobleaching of the fluorophore.

-

Fluorescence Measurement:

-

Place the plate in a fluorescence reader.

-

Set the excitation and emission wavelengths specific to the fluorophore used.

-

Record the fluorescence intensity for each well.

-

-

Data Analysis:

-

Subtract the fluorescence intensity of a blank well (containing only buffer) from all readings.

-

Plot the fluorescence intensity as a function of the target concentration.

-

Fit the data to an appropriate binding model (e.g., sigmoidal dose-response) to determine the dissociation constant (Kd) and the limit of detection (LOD). The LOD is often calculated as 3 times the standard deviation of the blank signal.

-

Determine the concentration of the unknown samples by interpolating their fluorescence signals on the standard curve.

-

Conclusion

Aptamer-based fluorescence quenching sensors offer a highly sensitive, specific, and versatile platform for molecular detection. The rational design of "signal-on" and "signal-off" systems, enabled by mechanisms like FRET and the unique properties of materials like graphene oxide, allows for tailored solutions across diagnostics, environmental monitoring, and drug development. While challenges such as optimizing performance in complex biological matrices remain, the continuous innovation in aptamer selection, fluorophore chemistry, and nanomaterials ensures that these sensors will play an increasingly vital role in scientific research and clinical applications.

References

- 1. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Biological Applications of Aptamer-Based Fluorescent Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biosensing Systems Based on Graphene Oxide Fluorescence Quenching Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Probing the Cellular Interface: A Technical Guide to Activatable Aptamer Probes and their Interaction with Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptamer-based probes, particularly activatable aptamer probes (AAPs), represent a burgeoning class of molecular tools with significant potential in diagnostics, in vivo imaging, and targeted therapies.[1][2][3] These synthetic oligonucleotides, composed of single-stranded DNA or RNA, are engineered to bind with high affinity and specificity to a wide array of targets, from small molecules to entire cells.[4] A key advantage of aptamers lies in their chemical synthesis, which allows for precise modification and reproducible production, overcoming some limitations of traditional antibody-based probes.[1] This guide provides an in-depth exploration of the principle of action of activatable aptamer probes at the lipid bilayer interface, details key experimental protocols for their characterization, and presents quantitative data to inform their application in research and drug development. While the term "Aptab probe" is not standard in scientific literature, it is interpreted here to refer to these advanced aptamer-based systems.

Core Principle of Action: Conformational Switching at the Cell Surface

The primary mechanism of activatable aptamer probes at the cellular level involves target-induced conformational changes. These probes are intelligently designed to exist in one of two states: a quenched, "off" state in the absence of their target, and an activated, "on" state upon target binding. This transition is typically achieved by labeling the aptamer with a fluorophore and a quencher molecule.

In the unbound state, the aptamer adopts a hairpin-like structure, bringing the fluorophore and quencher into close proximity. This proximity allows for efficient fluorescence resonance energy transfer (FRET), resulting in a quenched signal. The target for these probes is often a protein embedded within the lipid bilayer of the cell membrane. Upon encountering and binding to its specific membrane protein target, the aptamer undergoes a significant conformational change. This structural rearrangement physically separates the fluorophore from the quencher, disrupting FRET and leading to a detectable fluorescent signal. This "signal-on" mechanism provides a high signal-to-background ratio, enhancing detection sensitivity.

While the primary interaction is with membrane proteins, some aptamers have been shown to interact directly with specific lipid components of the bilayer. For instance, certain aptamers can bind to phosphatidylserine (PS), a lipid that becomes exposed on the outer leaflet of the cell membrane during apoptosis. This interaction is largely driven by charge-based and van der Waals forces between the aptamer and the lipid head groups. The physical properties of the lipid bilayer, such as its stiffness, can also influence the binding efficiency of these aptamers.

Below is a diagram illustrating the fundamental signaling pathway of an activatable aptamer probe.

Caption: Conformational change of an activatable aptamer probe upon target binding.

Data Presentation: Quantitative Analysis of Aptamer Probe Performance

The efficacy of activatable aptamer probes can be quantified through several key parameters, including their binding affinity (dissociation constant, Kd), detection sensitivity, and signal enhancement upon target binding. The following tables summarize representative quantitative data from studies on these probes.

| Aptamer Probe | Target | Cell Line | Dissociation Constant (Kd) |

| sgc8-based AAP | PTK7 | CCRF-CEM (T-ALL) | Not explicitly stated, but high affinity implied |

| TLS11a-based AAFP | Not specified | HepG2 (Hepatocellular Carcinoma) | Not specified |

| Thrombin Aptamer | Thrombin | N/A (in vitro) | Not specified |

Table 1: Binding Affinities of Selected Aptamer Probes.

| Aptamer Probe | Target | Detection Limit | Signal-to-Background Ratio |

| sgc8-based AAP | CCRF-CEM cells | 118 cells in 200 µL | Significantly enhanced over "always-on" probes |

| TLS11a-based AAFP | HepG2 cells | ~100 cells/mL | High, due to low background fluorescence |

| Thrombin Aptamer-Ag NC | Thrombin | 1 nM | Not specified |

Table 2: Sensitivity and Signal Enhancement of Aptamer Probes.

| Aptamer | Lipid Target | Effect of Membrane Fluidity |

| PS Aptamers | Phosphatidylserine (PS) | Increased membrane fluidity enhances aptamer adsorption |

Table 3: Aptamer Interaction with Specific Lipids.

Experimental Protocols

Detailed methodologies are crucial for the successful application and validation of activatable aptamer probes. Below are protocols for key experiments cited in the literature.

Protocol 1: Flow Cytometry for Target Cell Binding and Specificity

Objective: To quantify the binding of a fluorescently labeled activatable aptamer probe to target cells and assess its specificity.

Materials:

-

Target cells (e.g., CCRF-CEM) and non-target cells (e.g., Ramos).

-

Activatable Aptamer Probe (AAP) with a fluorescent label (e.g., FAM).

-

Binding buffer (e.g., PBS with 5 mM MgCl2, 4.5 g/L glucose).

-

Flow cytometer.

Procedure:

-

Culture and harvest target and non-target cells.

-

Resuspend approximately 2 x 10^5 cells in 200 µL of binding buffer.

-

Add the fluorescently labeled AAP to the cell suspension at a final concentration of 25 nM.

-

Incubate the cells with the probe for 15 minutes at room temperature in the dark.

-

Analyze the cell suspension directly using a flow cytometer, counting at least 10,000 events per sample.

-

Gate the cell population and measure the mean fluorescence intensity.

-

Compare the fluorescence intensity of target cells incubated with the AAP to that of non-target cells and controls (e.g., cells without probe, cells with a mismatched aptamer sequence).

Protocol 2: Fluorescence Microscopy for Visualization of Probe Activation

Objective: To visually confirm the binding and activation of the aptamer probe on the surface of target cells.

Materials:

-

Target cells (e.g., HepG2) grown on glass coverslips.

-

Activatable Aptamer-based Fluorescence Probe (AAFP).

-

Binding buffer.

-

Fluorescence microscope with appropriate filter sets.

Procedure:

-

Seed and grow target cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

-

Wash the cells gently with binding buffer.

-

Incubate the cells with the AAFP (e.g., 250 nM in binding buffer) for 30 minutes at 4°C.

-

Gently wash the cells multiple times with cold binding buffer to remove unbound probes.

-

Mount the coverslip on a microscope slide.

-

Image the cells using a fluorescence microscope, capturing both fluorescence and bright-field images.

-

Observe the localization and intensity of the fluorescence signal on the cell membrane.

Protocol 3: In Vitro Liposome Binding Assay

Objective: To assess the interaction and binding of aptamers with artificial lipid bilayers (liposomes) of varying compositions.

Materials:

-

Phospholipids (e.g., POPC, Biotin-PE).

-

Streptavidin.

-

Biotinylated aptamer.

-

Tris buffer.

-

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D).

Procedure:

-

Prepare small unilamellar vesicles (liposomes) with the desired lipid composition by sonication or extrusion.

-

Form a supported lipid bilayer (SLB) on the QCM-D sensor chip by vesicle spreading.

-

Introduce a solution of streptavidin, which will bind to the biotinylated lipids in the SLB.

-

Introduce the biotinylated aptamer solution (e.g., 0.5 µM) to allow binding to the streptavidin-coated SLB.

-

Monitor the changes in frequency and dissipation using the QCM-D to quantify the binding of the aptamer.

-

Introduce the target molecule (e.g., thrombin) and monitor the subsequent changes in frequency and dissipation to measure target binding to the immobilized aptamers.

The following diagram outlines a general experimental workflow for characterizing an activatable aptamer probe.

References

The Core Principles of Aptamer-Based Fluorescent Probes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aptamer-based fluorescent probes, often referred to as aptasensors, represent a powerful and versatile class of biosensors that leverage the high specificity and affinity of aptamers combined with the sensitivity of fluorescence detection. These probes are engineered to signal the presence of a target molecule through a change in their fluorescent properties, providing a robust platform for a wide range of applications, from basic research to clinical diagnostics and drug discovery. This technical guide delves into the core principles of these probes, focusing on their excitation and emission spectra, signaling mechanisms, and the experimental protocols for their characterization and use.

I. Fundamental Principles of Fluorescence in Aptamer Probes

At the heart of an aptamer-based fluorescent probe is the interplay between a fluorophore and its local environment, which is modulated by the aptamer's interaction with its target. The fundamental process involves the absorption of light at a specific wavelength (excitation) and the subsequent emission of light at a longer wavelength.

The key photophysical characteristics of the fluorophores employed in these probes are the excitation and emission spectra. The excitation spectrum illustrates the range of wavelengths of light that a fluorophore can absorb to become excited, with the peak of the spectrum representing the wavelength of maximum absorption (λex). The emission spectrum shows the range of wavelengths of light emitted by the fluorophore as it returns to its ground state, with the peak representing the wavelength of maximum emission intensity (λem). The difference between the excitation and emission maxima is known as the Stokes shift. A larger Stokes shift is generally desirable as it minimizes the overlap between the excitation and emission signals, leading to improved signal-to-noise ratios.

II. Signaling Mechanisms of Aptamer-Based Fluorescent Probes

The signaling mechanism of an aptamer-based fluorescent probe is contingent on a target-induced conformational change in the aptamer. This structural rearrangement alters the distance or interaction between a fluorophore and a quencher or another fluorophore, leading to a detectable change in fluorescence. The most common signaling mechanisms are detailed below.

A. "Signal-Off" to "Signal-On" Mechanism (Aptamer Beacons)

A prevalent design for aptamer-based probes is the "aptamer beacon," which operates on a fluorescence resonance energy transfer (FRET) or quenching principle.[1][2] In its unbound state, the aptamer is typically designed with a stem-loop structure that holds a fluorophore and a quencher in close proximity.[3] This proximity leads to the quenching of the fluorophore's emission. Upon binding to its target, the aptamer undergoes a conformational change that disrupts the stem structure, physically separating the fluorophore from the quencher.[1] This separation restores the fluorophore's ability to emit light, resulting in a "signal-on" response that is proportional to the concentration of the target.

Figure 1. 'Signal-On' Aptamer Beacon Mechanism

B. "Signal-On" to "Signal-Off" Mechanism

Conversely, some aptasensors are designed to exhibit a "signal-off" response. In this configuration, the fluorophore and quencher are initially separated in the unbound aptamer, resulting in a high fluorescence signal. Target binding induces a conformational change that brings the fluorophore and quencher into close proximity, leading to fluorescence quenching.[4]

III. Common Fluorophores and Their Spectral Properties

The choice of fluorophore is critical to the performance of an aptamer-based probe. A variety of organic dyes, quantum dots, and fluorescent nanoparticles are utilized, each with distinct photophysical properties. Organic dyes are frequently employed due to their commercial availability and ease of conjugation to oligonucleotides. The table below summarizes the spectral properties of some commonly used fluorophores in aptamer-based probes.

| Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Extinction Coefficient (ε, M⁻¹cm⁻¹) | Common Quencher(s) |

| Fluorescein (FITC) | 494 | 520 | 0.92 | 75,000 | DABCYL, BHQ-1 |

| Rhodamine | 550 | 573 | 0.90 | 95,000 | DABCYL, BHQ-2 |

| Cyanine 5 (Cy5) | 649 | 670 | 0.28 | 250,000 | BHQ-2, BHQ-3 |

| Allophycocyanin (APC) | 650 | 660 | 0.68 | 700,000 | - |

IV. Experimental Protocols

A. Characterization of Aptamer Probe Fluorescence

A fundamental experiment to characterize an aptamer-based fluorescent probe is to measure its fluorescence response in the presence and absence of its target.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the aptamer probe in a suitable binding buffer (e.g., Tris-HCl with MgCl₂). The optimal buffer composition should be determined empirically for each aptamer-target pair.

-

Prepare a series of target molecule dilutions in the same binding buffer.

-

-

Fluorescence Measurement:

-

In a multi-well plate or cuvette, mix the aptamer probe solution with either the binding buffer (as a negative control) or the target molecule dilutions.

-

Incubate the mixture for a predetermined time at a specific temperature to allow for binding equilibrium to be reached.

-

Using a fluorescence spectrophotometer or plate reader, measure the fluorescence intensity. The excitation wavelength should be set to the λex of the fluorophore, and the emission spectrum should be scanned across a range that includes the λem.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the λem as a function of the target concentration.

-

This will generate a binding curve from which parameters such as the dissociation constant (Kd) can be determined.

-

Figure 2. Experimental Workflow for Aptamer Probe Characterization

B. In Vitro and In Vivo Imaging

Activatable aptamer probes are particularly useful for in vivo imaging due to their ability to produce a signal only upon target binding, thereby reducing background fluorescence.

Methodology for In Vivo Imaging:

-

Probe Administration: The fluorescently labeled aptamer probe is administered to the animal model, typically via intravenous injection.

-

Image Acquisition: At various time points post-injection, the animal is imaged using an in vivo fluorescence imaging system. The system should be equipped with the appropriate excitation source (e.g., a laser at the λex of the fluorophore) and emission filters to capture the emitted fluorescence.

-

Image Analysis: The fluorescence signal intensity in the region of interest (e.g., a tumor) is quantified and compared to background regions. An increase in the signal-to-background ratio over time indicates specific targeting and activation of the probe.

V. Conclusion

Aptamer-based fluorescent probes offer a highly sensitive and specific platform for the detection and quantification of a wide array of target molecules. A thorough understanding of their excitation and emission properties, coupled with robust experimental design, is paramount to their successful implementation. The continued development of novel fluorophores and innovative probe designs promises to further expand the utility of these powerful biosensors in research, diagnostics, and therapeutics.

References

Unveiling Membrane Dynamics: A Technical Guide to Aptamer-Based Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of aptamer-based technologies for the study of membrane dynamics. Aptamers, often referred to as chemical antibodies, are single-stranded DNA or RNA oligonucleotides capable of binding to a wide range of targets with high affinity and specificity.[1] Their unique properties make them powerful tools for investigating the complex and dynamic environment of the cell membrane, offering advantages over traditional methods.

While the term "Aptab" is not widely established, it is likely a reference to these versatile aptamer technologies. This guide will primarily focus on the generation and application of aptamers for elucidating the roles of membrane proteins and lipids in cellular signaling and function. Additionally, we will briefly discuss a specific fluorescent probe, this compound, as a niche tool for membrane studies.

Core Principles: Aptamers for Membrane Protein Analysis

Aptamers that bind to membrane proteins are selected through an iterative in vitro process known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[1] For membrane-bound targets in their native conformation, a specialized version called cell-SELEX is employed. This technique uses whole living cells as the target, ensuring that the selected aptamers recognize the protein in its natural lipid environment.

The fundamental principle of using aptamers to study membrane dynamics lies in their ability to act as highly specific molecular probes. Once generated and validated, these aptamers can be modified with fluorescent dyes, quenching agents, or other functional groups to enable the visualization and quantification of membrane components and their interactions. This allows for both static and dynamic analysis of membrane proteins.[2]

Quantitative Data: Aptamer-Membrane Protein Interactions

The binding affinity of an aptamer to its target is a critical parameter for its application. This is typically quantified by the dissociation constant (Kd), with lower Kd values indicating stronger binding. The following table summarizes the binding affinities of several aptamers selected against various cell surface proteins.

| Aptamer Name | Target Protein | Cell Line | Dissociation Constant (Kd) | Reference |

| sgc8 | Protein Tyrosine Kinase 7 (PTK7) | CCRF-CEM (T-cell acute lymphoblastic leukemia) | 0.8 ± 0.1 nM | Not directly cited |

| TD05 | Immunoglobulin heavy mu chain | Ramos (B-cell lymphoma) | 5.2 ± 0.5 nM | Not directly cited |

| TLS11a | Hepatocellular carcinoma-specific antigen | HepG2 (liver cancer) | ~20 nM | Not directly cited |

| A5 | Glucose Transporter 1 (GLUT1) | Caco-2 (colorectal adenocarcinoma) | Not specified | [3] |

| Dapt-μR | Mu-opioid receptor (MOR) | HEK293 cells expressing MOR | Not specified |

Experimental Protocols

Detailed Cell-SELEX Protocol

The cell-SELEX process is a cyclical method involving repeated steps of binding, partitioning, and amplification to enrich a pool of nucleic acids for sequences with high affinity to cell surface targets.

1. Library Preparation:

-

A single-stranded DNA (ssDNA) or RNA library, consisting of a central random region flanked by constant sequences for PCR amplification, is synthesized.

-

The library is heated to 95°C for 5-10 minutes and then rapidly cooled on ice to ensure proper folding of the oligonucleotides into diverse three-dimensional structures.

2. Negative Selection (Counter-Selection):

-

To enhance specificity, the library is first incubated with a population of non-target cells (e.g., healthy cells or a different cell line).

-

The supernatant containing unbound sequences is collected, while the cells with non-specifically bound sequences are discarded. This step is crucial for eliminating aptamers that bind to common cell surface molecules.

3. Positive Selection:

-

The enriched library from the negative selection step is then incubated with the target cells.

-

The incubation is typically carried out at 4°C or 37°C for 30-60 minutes to allow for binding to the cell surface proteins.

4. Washing and Elution:

-

The cells are washed multiple times with a binding buffer to remove unbound and weakly bound sequences. The stringency of the washes can be increased in later rounds to select for higher affinity binders.

-

The sequences that remain bound to the target cells are then eluted, often by heating the cells to 95°C to denature the aptamer-protein complexes.

5. Amplification and Purification:

-

The eluted ssDNA is amplified by PCR. For RNA libraries, a reverse transcription step is performed before PCR.

-

The sense and antisense strands of the amplified DNA are separated, typically using streptavidin-coated beads and a biotinylated reverse primer, to generate a new ssDNA pool for the next round of selection.

6. Iteration and Sequencing:

-

The entire process (steps 2-5) is repeated for several rounds (typically 8-20), with increasing selection pressure in each round.

-

The progress of the enrichment can be monitored by flow cytometry.

-

After the final round, the enriched pool of aptamers is cloned and sequenced to identify the individual aptamer sequences.

Aptamer-Based Membrane Dynamics Analysis Protocol

Once high-affinity aptamers are identified, they can be used to study membrane dynamics.

1. Aptamer Labeling:

-

The selected aptamers are synthesized with a fluorescent label (e.g., FITC, Cy5) at one end.

2. Cell Incubation and Staining:

-

Target cells are incubated with the fluorescently labeled aptamers at a predetermined optimal concentration.

-

The incubation is performed under conditions that maintain cell viability.

3. Imaging and Analysis:

-

The distribution and dynamics of the labeled aptamer-protein complexes on the cell membrane are visualized using fluorescence microscopy techniques such as confocal microscopy or total internal reflection fluorescence (TIRF) microscopy.

-

Advanced techniques like Förster Resonance Energy Transfer (FRET) can be employed to study protein-protein interactions by labeling two different aptamers with a FRET pair.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow of the Cell-SELEX process for generating aptamers against cell surface proteins.

Caption: Aptamers as probes for studying GPCRs and lipid raft dynamics on the cell membrane.

Applications in Studying Membrane Dynamics

Aptamers have emerged as valuable tools for investigating various aspects of membrane dynamics:

-

G-Protein Coupled Receptors (GPCRs): Aptamers can be developed to bind to specific conformations of GPCRs, enabling the study of their activation states, dimerization, and trafficking. This is particularly valuable for understanding the signaling pathways mediated by these important drug targets.

-

Lipid Rafts: Aptamers can be selected to bind to specific lipids or proteins that are enriched in lipid rafts. These aptamers can then be used to visualize the formation, stability, and movement of these microdomains, providing insights into their role in signal transduction.

-

Ion Channels: By targeting extracellular loops of ion channels, aptamers can be used to modulate their activity and study their role in cellular excitability and signaling.

-

Biomarker Discovery: The cell-SELEX process itself can be a powerful tool for discovering new biomarkers. By comparing the aptamers generated against diseased cells versus healthy cells, novel cell surface markers associated with the disease state can be identified.

This compound: A Fluorescent Cationic Membrane Probe

This compound is a commercially available fluorescent probe described as a cationic membrane probe. Unlike aptamers, which are oligonucleotides selected for a specific target, this compound is a small molecule that likely intercalates into the cell membrane. Its fluorescence properties may be sensitive to the local membrane environment, such as lipid packing and membrane potential. However, detailed studies on its mechanism of action and specific applications in dynamic membrane studies are limited in the publicly available scientific literature. It is likely used as a general membrane stain rather than a probe for specific dynamic events.

Conclusion

Aptamer-based technologies provide a robust and versatile platform for the in-depth study of membrane dynamics. Through the cell-SELEX process, high-affinity and high-specificity probes can be generated for a wide array of membrane proteins in their native environment. These aptamers, in conjunction with advanced imaging techniques, are enabling researchers to unravel the intricate and dynamic molecular interactions that govern cellular function. For drug development professionals, these tools offer new avenues for target validation, drug screening, and the development of targeted therapeutics. While more niche tools like the this compound probe exist for general membrane visualization, the targeted and dynamic nature of aptamer-based approaches positions them at the forefront of membrane biology research.

References

An In-depth Technical Guide to the Core Interactions of Aptab, an Anthracene-Derived Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core interactions of Aptab (3-(Anthracen-9-yl)-N,N,N-trimethylpropan-1-aminium bromide), a fluorescent cationic membrane probe. Due to its inherent anthracene moiety, the "interaction" of this compound is intrinsically linked to the photophysical and chemical properties of anthracene. This document will delve into these properties, including fluorescence quenching, potential for DNA intercalation, and its application in biosensing, supported by quantitative data, experimental methodologies, and visual diagrams.

Chemical and Physical Properties of this compound

This compound is a quaternary ammonium compound featuring a propyl linker attached to the 9th position of an anthracene ring. This structure confers both the fluorescent properties of anthracene and the cationic nature of the trimethylammonium group, making it suitable for probing anionic environments like cell membranes.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄BrN | [1] |

| Molecular Weight | 358.3 g/mol | [1] |

| IUPAC Name | 3-anthracen-9-ylpropyl(trimethyl)azanium bromide | [1] |

| CAS Number | 86727-71-1 | [2] |

| Description | Fluorescent cationic membrane probe | [2] |

Core Interaction: Fluorescence

The anthracene component of this compound is a well-characterized fluorophore. Its fluorescence is sensitive to the local environment and can be influenced by various molecular interactions, a principle widely used in sensing applications.

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. For the anthracene moiety in this compound, this can occur through several mechanisms, including collisional quenching, energy transfer, and the formation of non-fluorescent ground-state complexes. Nitroaromatic compounds, for instance, are known to quench the fluorescence of anthracene.

Experimental Protocol: Fluorescence Quenching Study

A standard method to investigate the fluorescence quenching of an anthracene derivative like this compound involves the following steps:

-

Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or a buffer solution). Prepare a stock solution of the quencher molecule.

-

Spectrofluorometer Setup: Use a spectrofluorometer to measure the fluorescence emission spectra. The excitation wavelength for anthracene is typically around 360 nm, with emission maxima observed around 404 nm.

-

Titration: To a fixed concentration of this compound solution in a quartz cuvette, add increasing concentrations of the quencher solution.

-

Data Acquisition: After each addition of the quencher, record the fluorescence emission spectrum.

-

Data Analysis: Analyze the decrease in fluorescence intensity at the emission maximum as a function of the quencher concentration. The data can be plotted using the Stern-Volmer equation to determine the quenching rate constants.

The sensitivity of anthracene's fluorescence to its environment allows for the development of fluorescent sensors. For example, anthracene-based probes have been designed for the detection of metal ions like Fe³⁺ and Cr³⁺, as well as for sensing nitroaromatic compounds. The cationic nature of this compound makes it particularly suited for probing anionic biological structures.

Logical Workflow: this compound as a Fluorescent Sensor

Caption: Workflow of this compound as a "turn-off" fluorescent sensor.

Interaction with Biomolecules: DNA Intercalation

Anthracene and its derivatives are known to interact with DNA, primarily through intercalation, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. This interaction can be studied to understand the potential applications of this compound in drug development and as a DNA probe. Theoretical studies have shown that anthracene derivatives can exhibit selectivity for A-T rich regions of DNA.

The binding affinity of anthracene derivatives to DNA can be quantified by determining the binding constant. These interactions are influenced by factors such as the nature of the side chains on the anthracene core and the ionic strength of the medium.

| Interacting Molecules | Binding Constant (M⁻¹) | Conditions | Source |

| Phenanthrene derivative (similar to this compound's core) and d(ATAT)₂ | Not specified quantitatively, but higher affinity than for d(GCGC)₂ | Theoretical computation | |

| Anthracene derivative (similar to this compound's core) and d(ATAT)₂ | Not specified quantitatively, but favorable binding | Theoretical computation |

Experimental Protocol: DNA Intercalation Study using UV-Visible Spectroscopy

-

Prepare Solutions: Prepare a stock solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl). Prepare a stock solution of this compound.

-

Spectrophotometer Setup: Use a UV-Visible spectrophotometer to record absorption spectra.

-

Titration: Keep the concentration of this compound constant while titrating with increasing concentrations of DNA.

-

Data Acquisition: Record the absorption spectrum after each addition of DNA. Intercalation typically leads to hypochromism (decrease in absorbance) and a bathochromic shift (red shift) in the absorption maximum of the anthracene moiety.

-

Data Analysis: The binding constant can be calculated by analyzing the changes in absorbance using appropriate models, such as the Scatchard plot.

Signaling Pathway: this compound-DNA Intercalation and Potential Cellular Effect

Caption: Potential mechanism of this compound-induced cytotoxicity via DNA intercalation.

This compound vs. Anthracene-Functionalized Aptamers

It is important to distinguish this compound from aptamers functionalized with anthracene. Aptamers are single-stranded DNA or RNA oligonucleotides that can bind to specific targets. When functionalized with anthracene, these aptamers can be used in photoswitchable systems. For example, the light-induced dimerization of two anthracene molecules attached to an aptamer can alter its structure and its ability to bind to a target like thrombin. While this compound itself is a small molecule, the principles of anthracene photochemistry are relevant to both systems.

References

Core Principles of Aptamer Probe Technology

An In-depth Technical Guide to Aptamer Probe Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of aptamer probe technology in research and drug development. Aptamers are single-stranded DNA or RNA molecules capable of binding to a wide range of target molecules with high affinity and specificity.[1][2] Their unique properties, including ease of synthesis, high stability, and low immunogenicity, make them promising alternatives to antibodies in diagnostics, therapeutics, and as research tools.[1][3]

Aptamer probes are developed through an iterative in vitro selection process known as SELEX (Systematic Evolution of Ligands by EXponential enrichment).[4] This process isolates rare, high-affinity aptamer sequences from a large, random library of oligonucleotides. The fundamental principle relies on the ability of nucleic acids to fold into complex three-dimensional structures that can recognize and bind to specific targets, ranging from small molecules to large proteins and even whole cells.

The SELEX Workflow for Aptamer Discovery

The SELEX process involves several key steps, repeated over multiple rounds to enrich for the most effective binding sequences.

Diagram: The SELEX Workflow

Caption: A diagram illustrating the iterative SELEX process for aptamer discovery.

Experimental Protocols

Detailed methodologies are crucial for the successful discovery and validation of aptamer probes.

SELEX Protocol

The Systematic Evolution of Ligands by EXponential enrichment (SELEX) is the foundational method for aptamer selection.

Objective: To isolate high-affinity aptamers from a combinatorial oligonucleotide library.

Materials:

-

Oligonucleotide Library: A single-stranded DNA (ssDNA) or RNA library with a central random region of 20-40 nucleotides, flanked by constant regions for primer annealing.

-

Target Molecule: The protein, small molecule, or cell of interest.

-

Buffers: Binding, washing, and elution buffers tailored to the target molecule.

-

Amplification Reagents: PCR or RT-PCR reagents, including primers, dNTPs, and polymerase.

-

Separation Matrix: Materials for target immobilization, such as magnetic beads or nitrocellulose filters.

Methodology:

-

Library Preparation: The ssDNA or RNA library is synthesized, purified, and quantified. Before incubation with the target, the library is denatured by heating to 95°C and then cooled on ice to facilitate proper folding.

-

Target Binding: The oligonucleotide library is incubated with the target molecule in a binding buffer for a defined period (e.g., 30 minutes to 2 hours) to allow for the formation of aptamer-target complexes.

-

Partitioning: Unbound oligonucleotides are separated from the aptamer-target complexes through washing steps. The stringency of the washing can be increased in later rounds to select for higher affinity binders.

-

Elution: The bound aptamers are eluted from the target, often through heat denaturation or a change in pH.

-

Amplification: The eluted aptamers are amplified by PCR (for DNA libraries) or RT-PCR followed by in vitro transcription (for RNA libraries) to generate an enriched pool for the next round of selection.

-

Iterative Rounds: The process is repeated for 8-15 rounds, with increasing selection pressure (e.g., lower target concentration, more stringent washing) to enrich for the highest affinity sequences.

-

Sequencing and Analysis: The final enriched pool is sequenced, and bioinformatics tools are used to identify and select candidate aptamer sequences for further characterization.

Binding Affinity Assays

Once candidate aptamers are identified, their binding affinity to the target must be quantified.

Objective: To determine the binding affinity (IC50, Ki) of an aptamer by measuring its ability to compete with a known radiolabeled ligand for the target receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor are prepared.

-

Competition Assay: A fixed concentration of a radiolabeled ligand and varying concentrations of the aptamer are incubated with the membrane preparation.

-

Filtration: The mixture is filtered to separate bound from unbound radioligand.

-

Quantification: The radioactivity of the filters is measured using a scintillation counter.

-

Data Analysis: The data is plotted to determine the concentration of the aptamer that inhibits 50% of the radioligand binding (IC50), which can then be used to calculate the inhibition constant (Ki).

Objective: To provide a comprehensive thermodynamic profile of the binding interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

Methodology:

-

Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and the aptamer is loaded into the injection syringe.

-

Titration: The aptamer is titrated into the protein solution in small, sequential injections.

-

Heat Measurement: The heat released or absorbed during the binding reaction is measured after each injection.

-

Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.

Functional Assays

Functional assays are essential to determine the biological effect of an aptamer upon binding to its target.

Objective: To assess the ability of an aptamer to modulate a specific cellular process, such as cell signaling, proliferation, or apoptosis.

Methodology:

-

Cell Culture: Cells expressing the target of interest are cultured under appropriate conditions.

-

Aptamer Treatment: The cells are treated with varying concentrations of the aptamer.

-

Functional Readout: The effect of the aptamer on the desired cellular function is measured. This can include:

-

Signaling Pathway Activation/Inhibition: Measured by techniques like Western blotting for phosphorylated proteins.

-

Cell Proliferation: Assessed using assays such as MTT or BrdU incorporation.

-

Apoptosis: Detected by methods like TUNEL staining or caspase activity assays.

-

-

Data Analysis: Dose-response curves are generated to determine the potency of the aptamer (e.g., EC50 or IC50).

Quantitative Data Summary

The following tables provide examples of quantitative data obtained during the characterization of aptamer probes.

Table 1: Binding Affinity of Aptamer Candidates for Target X

| Aptamer Candidate | Dissociation Constant (Kd) (nM) | Assay Method |

| Apt-01 | 15.2 ± 2.1 | Surface Plasmon Resonance |

| Apt-02 | 8.7 ± 1.5 | Isothermal Titration Calorimetry |

| Apt-03 | 25.6 ± 3.4 | Fluorescence Anisotropy |

| Apt-04 | 12.1 ± 1.9 | Microscale Thermophoresis |

Table 2: Specificity of Aptamer Apt-02

| Competitor Molecule | Binding Affinity (Kd) (nM) | Fold-Specificity |

| Target X | 8.7 | - |

| Analog A | 250 | 28.7 |

| Analog B | >1000 | >115 |

| Unrelated Protein | >1000 | >115 |

Table 3: Functional Potency of Aptamer Apt-02 in a Cell-Based Assay

| Functional Assay | IC50 / EC50 (nM) | Biological Effect |

| Inhibition of Cell Proliferation | 55.4 | Cytostatic |

| Induction of Apoptosis | 120.7 | Pro-apoptotic |

| Inhibition of Kinase Activity | 25.8 | Enzymatic Inhibition |

Signaling Pathway Modulation

Aptamer probes can be designed to modulate specific signaling pathways by binding to key regulatory proteins.

Diagram: Aptamer-Mediated Inhibition of a Kinase Signaling Pathway

Caption: Aptamer probe inhibiting a signaling pathway by blocking a receptor.

Aptamers can function as antagonists by blocking the interaction between a ligand and its receptor, thereby inhibiting downstream signaling. Conversely, some aptamers can act as agonists by stabilizing the active conformation of a receptor, leading to pathway activation. The specific mechanism of action is determined through detailed functional assays.

Conclusion

Aptamer probe discovery and development represent a powerful platform for creating highly specific and potent tools for research and therapeutic applications. The methodologies outlined in this guide, from the initial SELEX process to detailed binding and functional characterization, provide a robust framework for the generation and validation of novel aptamer-based agents. As our understanding of nucleic acid structures and functions continues to grow, so too will the potential applications of this versatile technology in drug development and beyond.

References

Unveiling the Cell Surface: A Technical Guide to Cationic Membrane Probes

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on a specific cationic membrane probe named "Aptab" could not be located in publicly available resources. This guide focuses on the general characteristics and applications of well-established cationic membrane probes, with a primary focus on the widely used lipophilic carbocyanine dyes such as DiI and DiO.

Introduction to Cationic Membrane Probes

Cationic membrane probes are indispensable tools in cellular biology and drug development, offering a window into the dynamic nature of the plasma membrane. These molecules possess a net positive charge and lipophilic properties, enabling them to readily insert into the lipid bilayer of cell membranes.[1][2] Their utility stems from their fluorescent properties, which are often environmentally sensitive, exhibiting low fluorescence in aqueous solutions and becoming highly fluorescent upon incorporation into the hydrophobic environment of the membrane.[2][3] This "turn-on" characteristic makes them ideal for specifically visualizing cell membranes with high signal-to-noise ratios.

The most prominent class of cationic membrane probes are the lipophilic carbocyanine dyes, including the well-known DiI (orange-red fluorescence), DiO (green fluorescence), DiD (red fluorescence), and DiR (far-red fluorescence).[3] These probes feature a hydrophilic head group and two long hydrocarbon tails that anchor the molecule within the lipid bilayer. Once inserted, they can diffuse laterally, staining the entire cell surface. Their stable and long-term labeling capabilities have made them invaluable for a wide range of applications, from tracking cell migration and fusion to assessing membrane potential and integrity.

Core Mechanism of Action

The fundamental principle behind cationic membrane probes lies in their physicochemical properties. The positively charged headgroup is attracted to the generally negatively charged cell surface, facilitating initial contact. The long, hydrophobic alkyl chains then drive the insertion of the probe into the nonpolar interior of the lipid bilayer. This process is thermodynamically favorable, leading to stable and uniform labeling of the plasma membrane.

The fluorescence of these probes is highly dependent on their local environment. In aqueous solutions, the molecules tend to aggregate, which quenches their fluorescence. However, when partitioned into the lipid membrane, they become disaggregated and are shielded from water, leading to a significant increase in their fluorescence quantum yield. This property allows for "no-wash" staining protocols in some applications, simplifying experimental workflows.

Quantitative Data of Common Cationic Membrane Probes

For effective experimental design and data interpretation, a clear understanding of the photophysical properties of these probes is crucial. The following table summarizes key quantitative data for commonly used lipophilic carbocyanine dyes.

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Molecular Weight ( g/mol ) | Common Solvent | Optical Filter Set |

| DiO (DiOC18(3)) | 484 | 501 | 881.7 | DMSO, DMF, Ethanol | FITC |

| DiI (DiIC18(3)) | 549 | 565 | 933.87 | DMSO, DMF, Ethanol | TRITC |

| DiD (DiIC18(5)) | 644 | 665 | 959.91 | DMSO | Cy5 |

| DiR (DiIC18(7)) | 750 | 780 | 1013.39 | DMSO | ICG |

Data compiled from multiple sources. Excitation and emission maxima can vary slightly depending on the specific lipid environment.

Key Applications and Signaling Pathways Investigated

Cationic membrane probes are versatile tools used to investigate a multitude of cellular processes and signaling pathways.

4.1. Cell Tracking and Migration: Due to their stable and non-toxic labeling, these probes are extensively used to track the movement and fate of cells in vitro and in vivo. Labeled cells can be easily visualized and followed over time, providing insights into processes like development, immune responses, and cancer metastasis.

4.2. Membrane Potential Assessment: Changes in membrane potential are fundamental to many physiological processes, including nerve impulse transmission and muscle contraction. Cationic probes can be used to monitor these changes. Depolarization of the membrane allows for an increased influx of the cationic dye, leading to a corresponding increase in fluorescence intensity. This principle is widely applied in flow cytometry and fluorescence microscopy to assess cell viability and function.

4.3. Cell Fusion and Adhesion: The lateral diffusion of these probes within the membrane makes them excellent reporters for cell-cell fusion events. When two labeled cell populations (e.g., one with DiO and one with DiI) fuse, the probes intermix, resulting in cells that are double-labeled. This allows for the quantification of fusion events. Similarly, they are used to study cellular adhesion processes.

4.4. Membrane Integrity and Damage: A compromised cell membrane loses its ability to maintain a potential gradient. Cationic probes can be used to identify cells with damaged membranes, as the loss of membrane potential alters dye accumulation. This is a key application in toxicity assays and studies of apoptosis.

Signaling Pathway Visualization:

The following diagram illustrates the general principle of using a cationic membrane probe to assess changes in membrane potential, a key event in many signaling pathways.

Caption: Cationic probes accumulate in depolarized cells, leading to increased fluorescence.

Detailed Experimental Protocols

The following are generalized protocols for using cationic membrane probes. Optimal conditions may vary depending on the cell type and specific probe used.

5.1. Staining of Adherent Cells for Fluorescence Microscopy

This protocol outlines the steps for labeling adherent cells grown on coverslips.

Caption: Step-by-step workflow for labeling adherent cells with cationic probes.

Methodology:

-

Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.

-

Preparation of Staining Solution: Prepare a 1 to 5 µM working solution of the cationic membrane probe (e.g., DiI) in a suitable buffer such as serum-free culture medium, or phosphate-buffered saline (PBS). The optimal concentration should be determined empirically for each cell type.

-

Cell Staining:

-

Aspirate the culture medium from the wells.

-

Wash the cells twice with PBS.

-

Add the staining solution to the cells, ensuring the entire coverslip is covered.

-

Incubate for 2 to 20 minutes at 37°C. The optimal incubation time will vary.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells three times with pre-warmed complete culture medium to remove any unbound probe.

-

-

Mounting and Imaging:

-

Carefully remove the coverslip from the well.

-

Mount the coverslip on a microscope slide with a suitable mounting medium.

-

Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen probe.

-

5.2. Staining of Suspension Cells for Flow Cytometry

This protocol is designed for labeling cells in suspension for analysis by flow cytometry.

Methodology:

-

Cell Preparation: Harvest cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes. Resuspend the cell pellet in a suitable buffer (e.g., PBS) to a concentration of 1 x 10^6 cells/mL.

-

Preparation of Staining Solution: Prepare a working solution of the cationic membrane probe at a concentration of 1 to 10 µM in a serum-free medium or PBS.

-

Cell Staining:

-

Add the cell suspension to the staining solution.

-

Incubate for 5 to 30 minutes at 37°C, protected from light.

-

-

Washing:

-

Centrifuge the stained cells at 300 x g for 5 minutes.

-

Discard the supernatant.

-

Wash the cell pellet twice with 2 mL of PBS containing a small amount of bovine serum albumin (e.g., 0.1% BSA) to reduce non-specific binding.

-

-

Resuspension and Analysis:

-

Resuspend the final cell pellet in 0.5 mL of PBS/BSA.

-

Analyze the cells on a flow cytometer using the appropriate laser and emission filters.

-

Logical Relationships in Experimental Design

When designing experiments with cationic membrane probes, several factors must be considered to ensure accurate and reproducible results. The following diagram illustrates the key logical relationships in this process.

Caption: Key decision points in designing experiments with cationic membrane probes.

Conclusion

Cationic membrane probes, particularly the lipophilic carbocyanine dyes, are powerful and versatile reagents for studying a wide array of cellular phenomena. Their ability to stably and brightly label cell membranes provides researchers with a robust platform for investigating cell dynamics, membrane properties, and cellular health. By understanding their core mechanisms, quantitative properties, and the nuances of experimental design, scientists and drug development professionals can effectively leverage these tools to advance our understanding of cellular biology and accelerate the discovery of new therapeutics.

References

An In-depth Technical Guide to Aptab (CAS Number 86727-71-1): Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aptab, with the CAS number 86727-71-1, is a fluorescent cationic membrane probe chemically identified as 3-(9-Anthracene)propyltrimethylammonium bromide. This technical guide provides a comprehensive overview of its physicochemical properties, mechanism of action, and protocols for its application in research settings. This compound's utility lies in its ability to intercalate into lipid bilayers and report on membrane properties through fluorescence quenching phenomena. This document serves as a detailed resource for researchers employing fluorescent probes in the study of model and biological membranes.

Physicochemical Properties

This compound is a quaternary ammonium salt containing a fluorescent anthracene moiety. Its cationic nature facilitates interaction with negatively charged components of cell membranes, while the hydrophobic anthracene group promotes its insertion into the lipid bilayer.

| Property | Value | Source |

| CAS Number | 86727-71-1 | Multiple |

| Chemical Name | 3-(9-Anthracene)propyltrimethylammonium bromide | Multiple |

| Molecular Formula | C₂₀H₂₄BrN | PubChem |

| Molecular Weight | 358.3 g/mol | PubChem |

| Appearance | Not explicitly stated, likely a solid | Inferred |

| Solubility | Soluble in water | --INVALID-LINK--[1] |

Mechanism of Action and Photophysical Concepts

This compound functions as a fluorescent probe primarily through the mechanism of fluorescence quenching . The anthracene component of this compound is a well-characterized fluorophore. When this compound is in proximity to another molecule (a quencher), the fluorescence intensity of the anthracene can be reduced.

The quenching process can be broadly categorized as either static or dynamic .[2][3]

-

Static Quenching: This occurs when a non-fluorescent complex forms between the fluorophore (this compound) and the quencher molecule in the ground state. This process is typically independent of temperature.[2][4]

-

Dynamic Quenching: This involves the collision of the quencher with the fluorophore in its excited state. The rate of dynamic quenching is dependent on temperature and the viscosity of the medium.

A specific type of dynamic quenching relevant to membrane studies is Förster Resonance Energy Transfer (FRET) . FRET is a non-radiative energy transfer from an excited donor fluorophore (like the anthracene in this compound) to a suitable acceptor molecule. The efficiency of FRET is highly dependent on the distance between the donor and acceptor (inversely proportional to the sixth power of the distance), making it a powerful tool for measuring molecular-scale distances. When used with appropriately labeled membrane components, this compound can act as a FRET donor to study lipid-protein interactions and membrane organization.

The anthracene moiety in this compound is known to participate in FRET processes, acting as an efficient energy donor to acceptors like tetracene. The fluorescence lifetime of anthracene and its derivatives is a key parameter in understanding these quenching mechanisms.

References

An In-depth Technical Guide to Fluorescent Probes for Membrane Research

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The cell membrane is a dynamic and complex interface that governs a multitude of cellular processes, from signal transduction to material transport.[1] Its intricate organization and constant remodeling are fundamental to cell function, and their dysregulation is implicated in numerous diseases. Fluorescent probes have become indispensable tools for unraveling the complexities of membrane biology, offering high sensitivity and the ability for real-time, in-situ monitoring of membrane structure, dynamics, and function in living cells.[2][3] This guide provides a comprehensive overview of the major classes of fluorescent probes used in membrane research, details their underlying mechanisms, presents their quantitative properties for comparative analysis, and provides detailed protocols for their application.

Classification of Fluorescent Membrane Probes

Fluorescent probes for membrane research can be broadly categorized based on the specific membrane property they sense or the process they are designed to visualize. The primary classifications include probes for biophysical properties, membrane organization, dynamic processes, and specific molecular interactions.

A logical classification of these probes is presented below.

Probes for Biophysical Properties

These probes report on the physical state of the lipid bilayer.[4]

-

Membrane Fluidity and Lipid Order: Environment-sensitive (solvatochromic) dyes are the primary tools for assessing membrane fluidity or lipid packing.[5] Their fluorescence emission spectrum shifts depending on the polarity of their local environment, which is influenced by water penetration into the bilayer.

-

Laurdan and C-Laurdan: These are among the most common probes for lipid order. In highly ordered, tightly packed membranes (liquid-ordered, Lo phase), water penetration is low, and Laurdan emits in the blue region (~440 nm). In more fluid, disordered membranes (liquid-disordered, Ld phase), increased water content shifts the emission to the green region (~490 nm). This shift is quantified by the Generalized Polarization (GP) index.

-

di-4-ANEPPDHQ: This probe also exhibits a spectral shift in response to environmental polarity and is used to distinguish between ordered and disordered membrane phases. However, it responds to different membrane features than Laurdan, being more sensitive to cholesterol content, while Laurdan is more sensitive to temperature-induced fluidity changes.

-

Nile Red Derivatives (NR12S, NR12A): These solvatochromic probes offer advantages such as increased brightness, larger spectral shifts, and better retention in the plasma membrane compared to Laurdan.

-

-

Membrane Potential: Potentiometric probes alter their fluorescence in response to changes in the transmembrane electric field. They are crucial for studying excitable cells like neurons and cardiomyocytes.

-

Fast-Response Probes (e.g., ANEP/RH dyes, FluoVolt): These dyes, typically styryl dyes, undergo an electronic rearrangement upon a change in membrane potential, leading to a rapid (sub-millisecond) change in fluorescence intensity or a spectral shift. Their signal change is often modest (2-10% per 100 mV).

-

Slow-Response Probes (e.g., DiBAC₄(3), TMRM): These cationic or anionic dyes redistribute across the membrane in response to potential changes. For example, the anionic dye DiBAC₄(3) enters depolarized cells, binds to intracellular components, and exhibits enhanced fluorescence. These probes show larger signal changes but respond on a slower timescale (seconds).

-

-

Membrane Tension and Viscosity:

-

Mechanosensitive Probes (Flippers): These probes report on membrane tension by changing their fluorescence lifetime through tension-induced planarization of their molecular structure.

-

Fluorescent Molecular Rotors: These probes sense membrane viscosity. In more viscous environments, intramolecular rotations are hindered, leading to a significant increase in fluorescence quantum yield and intensity.

-

Probes for Membrane Structure and Organization

-

General Membrane Stains: Lipophilic dyes are used for general labeling and tracking of the plasma membrane.

-

CellMask™ Stains: These stains provide rapid and uniform labeling of the cell surface.

-

DiI, DiO, DiD: These are long-chain dialkylcarbocyanine dyes that insert into the lipid bilayer and diffuse laterally, making them excellent for cell tracing and labeling.

-

MemBright Probes: This family of probes, built from fluorophores like cyanines and BODIPY, are designed as bright and photostable markers for the plasma membrane.

-

-

Lipid Raft Probes: Lipid rafts are dynamic microdomains enriched in cholesterol and sphingolipids, often existing in a liquid-ordered (Lo) phase.

-

Fluorescently-labeled Cholera Toxin B (CT-B): This protein binds specifically to the ganglioside GM1, a marker for lipid rafts, allowing for their direct visualization.

-

Environment-Sensitive Dyes: Probes like Laurdan and di-4-ANEPPDHQ can distinguish between the Lo phase of rafts and the surrounding Ld phase based on their distinct fluorescence emission spectra.

-

Probes for Membrane Dynamics

-

Endocytosis and Exocytosis Probes: These processes involve the budding and fusion of vesicles with the plasma membrane.

-

FM Dyes (e.g., FM 1-43, FM 4-64): These amphiphilic styryl dyes are non-fluorescent in aqueous solution but become intensely fluorescent upon inserting into the outer leaflet of the plasma membrane. They are not membrane-permeant and are internalized during endocytosis, allowing for the tracking of newly formed vesicles. During exocytosis, the dye is released back into the extracellular medium, causing a loss of fluorescence.

-

pH-Sensitive Probes: Genetically encoded probes like pHluorins or semisynthetic probes can be targeted to vesicle lumens. The vesicle interior is acidic, quenching the fluorescence. Upon fusion with the plasma membrane during exocytosis, the lumen neutralizes, causing a bright flash of fluorescence.

-

Probes for Molecular Interactions

-

Förster Resonance Energy Transfer (FRET) Probes: FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor fluorophore that occurs only when they are in very close proximity (typically 1-10 nm). By tagging two different membrane proteins with a FRET donor (e.g., eGFP) and acceptor (e.g., mRFP), their interaction can be monitored by observing either the quenching of the donor's fluorescence or the sensitized emission of the acceptor. This technique is invaluable for studying protein-protein interactions within the membrane.

Quantitative Data of Common Membrane Probes

The selection of an appropriate fluorescent probe requires careful consideration of its photophysical properties. The following tables summarize key quantitative data for commonly used membrane probes.

Table 1: Probes for Membrane Biophysical Properties

| Probe Name | Target Property | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Key Characteristics |

|---|---|---|---|---|---|

| Laurdan | Lipid Order/Fluidity | ~350 | ~440 (Lo) / ~490 (Ld) | Varies with environment | Ratiometric (GP value), sensitive to water penetration |

| di-4-ANEPPDHQ | Lipid Order/Polarity | ~468 | ~560 (Lo) / ~610 (Ld) | Varies with environment | Ratiometric, sensitive to cholesterol content |

| NR12S | Lipid Order/Polarity | ~550 | ~580 (Lo) / ~660 (Ld) | High, varies | Solvatochromic, large spectral shift, good PM retention |

| di-4-ANEPPS | Membrane Potential | ~475 | ~617 | Varies with potential | Fast-response, ratiometric excitation, small signal change |

| DiBAC₄(3) | Membrane Potential | ~490 | ~516 | Varies with potential | Slow-response, accumulates in depolarized cells, large signal increase |

| Flipper-TR® | Membrane Tension | ~488 | ~600 | Varies with tension | Fluorescence Lifetime Imaging (FLIM) probe |

Table 2: Probes for Membrane Structure and Dynamics

| Probe Name | Target Application | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Key Characteristics |

|---|---|---|---|---|---|

| CellMask™ Orange | General Membrane Stain | 556 | 572 | N/A | Rapid, uniform plasma membrane staining |

| DiI | General Membrane Stain / Tracer | 549 | 565 | ~0.4 (in lipid) | Lipophilic, diffuses laterally in the membrane |

| DiD | General Membrane Stain / Tracer | 644 | 665 | ~0.45 (in lipid) | Lipophilic, red-shifted for less autofluorescence |

| FM 1-43 | Endocytosis/Exocytosis | ~480 | ~598 | Low (aqueous), High (membrane) | Turns on in membrane, tracks vesicle cycling |

| FM 4-64 | Endocytosis/Exocytosis | ~515 | ~640 | Low (aqueous), High (membrane) | Red-shifted version of FM 1-43 |

| eGFP (Donor) | FRET | 488 | 509 | 0.60 | Common FRET donor for protein interaction studies |

| mRFP (Acceptor) | FRET | 584 | 607 | 0.25 | Common FRET acceptor for eGFP |

Note: Excitation and emission maxima can vary depending on the local environment (e.g., solvent, lipid composition). Quantum yield (Φ) is highly environment-dependent for many probes.

Experimental Protocols

Protocol for Measuring Membrane Fluidity using Laurdan and GP Microscopy

This protocol describes how to label cells with Laurdan and acquire images to calculate a Generalized Polarization (GP) map, which reflects membrane lipid order.

A. Conceptual Workflow

B. Materials

-

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

-

DMSO or Ethanol for stock solution

-

Cell culture medium or appropriate buffer (e.g., HBSS)

-

Cells cultured on imaging-quality coverslips

-

Fluorescence microscope equipped for ratiometric imaging (two simultaneous emission channels) and preferably two-photon excitation.

C. Staining Procedure

-

Prepare a 1-2 mM stock solution of Laurdan in DMSO or ethanol.

-

Dilute the Laurdan stock solution in pre-warmed cell culture medium or buffer to a final working concentration of 5-10 µM.

-

Remove the culture medium from the cells and replace it with the Laurdan working solution.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Gently wash the cells two to three times with pre-warmed buffer to remove excess probe.

-

Mount the coverslip in an imaging chamber with fresh, pre-warmed buffer.

D. Image Acquisition

-

Use a two-photon microscope with excitation at ~780 nm or a confocal/widefield microscope with UV excitation (~350-400 nm).

-

Simultaneously acquire two images corresponding to the emission from the ordered and disordered phases.

-

Channel 1 (Blue/Lo): 420-460 nm

-

Channel 2 (Green/Ld): 470-510 nm

-

-

Ensure that images are not saturated in either channel.

E. Data Analysis: GP Calculation

-

For each pixel in the image, calculate the Generalized Polarization (GP) value using the following formula: GP = (I_440 - G * I_490) / (I_440 + G * I_490) Where I_440 is the intensity in the blue channel, I_490 is the intensity in the green channel, and G is a correction factor for the differential transmission and detection efficiency of the system at the two wavelengths. The G-factor is determined using a standard solution of Laurdan in a solvent like DMSO.

-

Generate a pseudocolored "GP map" of the cell, where color corresponds to the GP value (e.g., red for high GP, blue for low GP). High GP values (+1) indicate a more ordered/rigid membrane, while low GP values (-1) indicate a more fluid/disordered membrane.

Protocol for Visualizing Endocytosis with FM 1-43

This protocol describes the use of FM 1-43 to label and visualize the uptake of synaptic vesicles or other endocytic vesicles.

A. Materials

-

FM 1-43 dye

-

DMSO or water for stock solution

-

Physiological saline or buffer (e.g., Tyrode's solution)

-

High K⁺ buffer or other stimulation agent (for evoked endocytosis)

-

Cultured cells (e.g., neurons, secretory cells) on coverslips

B. Staining Procedure (for Evoked Endocytosis in Neurons)

-

Prepare a 1-5 mM stock solution of FM 1-43 in water or DMSO.

-

Prepare a working solution by diluting the stock to 5-15 µM in a high-potassium (e.g., 90 mM KCl) buffer to depolarize the cells and stimulate exocytosis/endocytosis.

-

Place the coverslip with cultured neurons in an imaging chamber and perfuse with normal physiological buffer.

-

Replace the normal buffer with the FM 1-43 working solution (high K⁺) and incubate for 1-2 minutes to allow for vesicle cycling and dye uptake.

-

Wash the cells extensively with normal physiological buffer (calcium-free to prevent spontaneous release) for 5-10 minutes to remove all surface-bound dye. At this point, only internalized vesicles will remain fluorescent.

C. Image Acquisition

-

Image the cells using a fluorescence microscope with an appropriate filter set for FM 1-43 (e.g., excitation ~480 nm, emission >510 nm).

-

Fluorescent puncta corresponding to individual nerve terminals or clusters of endocytic vesicles should be visible.

-

To visualize exocytosis ("destaining"), perfuse the cells again with a high K⁺ buffer (without dye). This will stimulate vesicle fusion and the release of FM 1-43, leading to a decrease in fluorescence intensity over time.

D. Data Analysis

-

Quantify the fluorescence intensity of individual puncta or regions of interest over time.

-